

Application Note: Quantitative Analysis of Edoxaban Impurity 2 in Drug Substance

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Compound of Interest

Compound Name: Edoxaban impurity 2

Cat. No.: B15237737

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of **Edoxaban Impurity 2** in the Edoxaban drug substance using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Edoxaban is a direct oral anticoagulant that functions as a factor Xa inhibitor.^{[1][2][3]} During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note details a robust and validated RP-HPLC method for the quantification of **Edoxaban Impurity 2**. The chemical name for **Edoxaban Impurity 2** is N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, with a CAS number of 1255529-27-1.^[4]

Experimental Protocol

This section outlines the necessary reagents, equipment, and procedures for the quantitative analysis of **Edoxaban Impurity 2**.

2.1. Materials and Reagents

- Edoxaban Drug Substance (for testing)

- **Edoxaban Impurity 2** Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Dipotassium Hydrogen Phosphate (Analytical Grade)
- Orthophosphoric Acid (Analytical Grade)
- Milli-Q Water or equivalent purified water

2.2. Equipment

- High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.
- Analytical Balance
- pH Meter
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm , Nylon)
- Ultrasonic bath

2.3. Chromatographic Conditions

A reliable separation of Edoxaban and its impurities can be achieved using the following chromatographic conditions.

Parameter	Recommended Conditions
Column	Bakerbond C18 (150 x 4.6 mm; 3 µm) or equivalent
Mobile Phase A	10 mM Dipotassium Hydrogen Phosphate, pH adjusted to 7.0 with 10% Orthophosphoric Acid
Mobile Phase B	n-Propanol: Acetonitrile (20:30 v/v)
Gradient	85:15 (Mobile Phase A: Mobile Phase B)
Flow Rate	0.8 mL/min
Column Temperature	30°C
Detector Wavelength	210 nm
Injection Volume	20 µL
Run Time	30 minutes

2.4. Preparation of Solutions

- Mobile Phase A Preparation: Dissolve an appropriate amount of Dipotassium Hydrogen Phosphate in Milli-Q water to obtain a 10 mM solution. Adjust the pH to 7.0 using a 10% solution of Orthophosphoric Acid.
- Mobile Phase B Preparation: Mix n-Propanol and Acetonitrile in a 20:30 volume ratio.
- Diluent: A mixture of water and acetonitrile (50:50 v/v) can be used as a diluent.
- Standard Stock Solution (**Edoxaban Impurity 2**): Accurately weigh about 5 mg of **Edoxaban Impurity 2** reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
- Standard Solution: From the stock solution, prepare a working standard solution with a concentration of approximately 1 µg/mL by diluting with the diluent.
- Sample Solution: Accurately weigh about 50 mg of the Edoxaban drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a

concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

2.5. System Suitability

Before sample analysis, inject the standard solution to check for system suitability. The acceptance criteria are typically:

- Tailing Factor: ≤ 2.0
- Theoretical Plates: ≥ 2000
- Relative Standard Deviation (RSD) for replicate injections: $\leq 2.0\%$

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines. The following table summarizes typical validation parameters.

Validation Parameter	Typical Results
Linearity (Concentration Range)	LOQ to 150% of the specification limit
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantitation (LOQ)	0.3 µg/mL
Accuracy (% Recovery)	85% - 115%
Precision (%RSD)	$< 5.0\%$
Robustness	The method is robust with small, deliberate changes in flow rate, column temperature, and mobile phase composition.

The data presented is a synthesis from multiple sources detailing similar impurity analyses for Edoxaban and may require optimization for specific laboratory conditions.[\[5\]](#)[\[6\]](#)

Data Presentation

The concentration of **Edoxaban Impurity 2** in the drug substance can be calculated using the following formula:

Where:

- Area_impurity is the peak area of Impurity 2 in the sample chromatogram.
- Area_standard is the peak area of Impurity 2 in the standard chromatogram.
- Conc_standard is the concentration of the Impurity 2 standard solution.
- Conc_sample is the concentration of the Edoxaban sample solution.

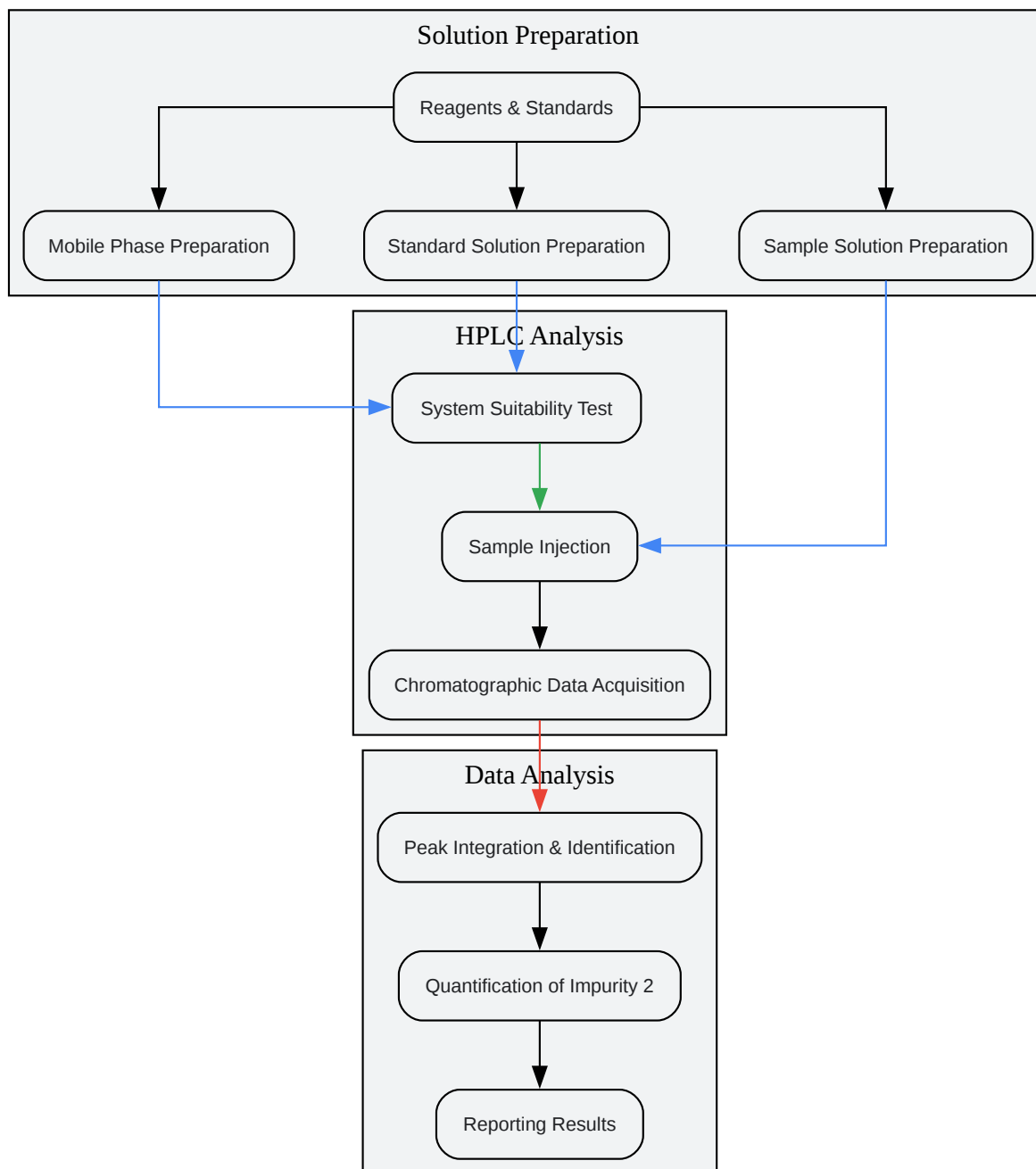
The results of the analysis should be tabulated for clarity.

Table 1: Quantitative Analysis of **Edoxaban Impurity 2** in Different Batches

Batch Number	Peak Area of Impurity 2	Calculated % Impurity	Meets Specification (<0.15%)
EDX-001	15,234	0.08%	Yes
EDX-002	18,976	0.10%	Yes
EDX-003	13,543	0.07%	Yes

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the quantitative analysis of **Edoxaban Impurity 2**.



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Caption: Workflow for the quantitative analysis of **Edoxaban Impurity 2**.

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